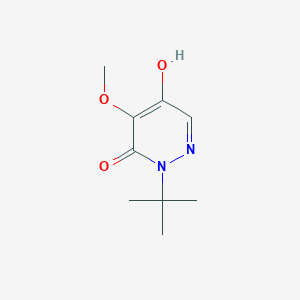
2-(1-adamantyl)-N'-(2,2,6,6-tetramethyl-4-piperidinylidene)acetohydrazide
Vue d'ensemble
Description
2-(1-adamantyl)-N'-(2,2,6,6-tetramethyl-4-piperidinylidene)acetohydrazide, commonly known as AAPH, is a chemical compound used in scientific research for its antioxidant properties. It is a derivative of hydrazide and is synthesized through a specific method. The compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
AAPH acts as a free radical generator, producing peroxyl radicals that induce oxidative stress in cells and tissues. The peroxyl radicals react with lipids, proteins, and DNA, causing damage to these molecules. AAPH-induced oxidative stress has been shown to cause cell death and contribute to the development of various diseases.
Biochemical and Physiological Effects:
AAPH-induced oxidative stress has been shown to affect various biochemical and physiological processes. It has been linked to the development of cardiovascular disease, neurodegenerative diseases, and cancer. AAPH has also been shown to affect the activity of various enzymes and proteins, including superoxide dismutase, glutathione peroxidase, and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
AAPH has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be used to induce oxidative stress in cells and tissues. AAPH-induced oxidative stress is reproducible and can be easily quantified. However, AAPH also has some limitations. It may not accurately mimic the oxidative stress that occurs in vivo, and its effects may differ depending on the cell or tissue type being studied.
Orientations Futures
There are several potential future directions for AAPH research. One area of interest is the development of AAPH-based assays for antioxidant screening. AAPH could also be used to study the effects of oxidative stress on specific biological processes, such as DNA damage and repair. Additionally, AAPH could be used in the development of novel antioxidant therapies for the treatment of various diseases. Further research is needed to fully understand the potential applications of AAPH in scientific research.
In conclusion, AAPH is a chemical compound with antioxidant properties that has been extensively studied for its effects on oxidative stress in cells and tissues. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well documented. There are several potential future directions for AAPH research, and further studies are needed to fully understand its potential applications in scientific research.
Applications De Recherche Scientifique
AAPH has been extensively studied for its antioxidant properties. It is commonly used in scientific research to induce oxidative stress in cells and tissues. This allows researchers to study the effects of oxidative stress on various biological processes and to test the efficacy of potential antioxidants in mitigating the effects of oxidative stress.
Propriétés
IUPAC Name |
2-(1-adamantyl)-N-[(2,2,6,6-tetramethylpiperidin-4-ylidene)amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N3O/c1-19(2)11-17(12-20(3,4)24-19)22-23-18(25)13-21-8-14-5-15(9-21)7-16(6-14)10-21/h14-16,24H,5-13H2,1-4H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAVCZRETPVNHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NNC(=O)CC23CC4CC(C2)CC(C4)C3)CC(N1)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-adamantyl)-N-[(2,2,6,6-tetramethylpiperidin-4-ylidene)amino]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-{4-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B3845666.png)

![[1-(3,4-difluorobenzyl)-2-piperidinyl]methanol](/img/structure/B3845674.png)
![2-{2-[4-(4-fluorobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3845681.png)


![3-(3-methoxyphenyl)-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3845708.png)
![4-nitrophenyl 4-chloro-3-{[(2-methylphenyl)amino]carbonyl}benzenesulfonate](/img/structure/B3845710.png)
![2-(2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}ethoxy)ethanol](/img/structure/B3845719.png)
![9-[3-(4-phenyl-1-piperazinyl)propyl]-9H-carbazole](/img/structure/B3845737.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B3845740.png)

![3-[3-(butylamino)-2-hydroxypropyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B3845746.png)
